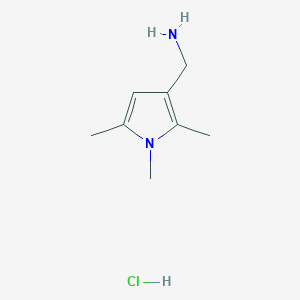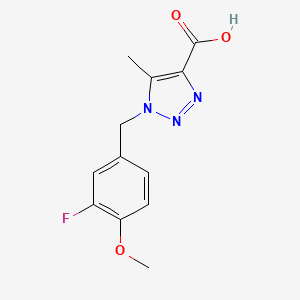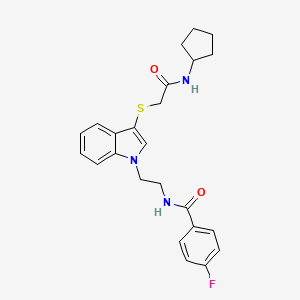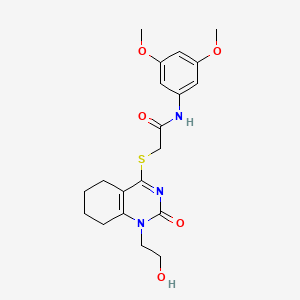![molecular formula C21H19N3O3S B2514923 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-01-5](/img/structure/B2514923.png)
5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound can be synthesized using various methods. For example, Hussain et al. (2016) described a synthesis technique involving the reaction of 4-amino-1,2,4-triazole with substituted hydroxybenzaldehyde, characterizing the resulting compounds through IR, 1H-NMR, 13C-NMR, and HRMS data (Hussain, 2016).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound lead to the formation of different derivatives. For instance, Flefel et al. (2017) synthesized chloropyridazine, pyridazinethione, and oxazolopyridazine derivatives from this compound, which were then used for antiviral activity evaluation (Flefel et al., 2017).
Biological and Pharmacological Activities
Antioxidant Properties : Some derivatives of this compound exhibit significant antioxidant properties. For example, synthesized compounds in the study by Hussain et al. (2016) showed notable free-radical scavenging ability (Hussain, 2016).
Antimicrobial Activities : Bakavoli et al. (2010) synthesized derivatives of this compound for antimicrobial testing, indicating potential uses in combating various microbial infections (Bakavoli et al., 2010).
Antitumor Screening : Certain derivatives of this compound have been synthesized and screened for antitumor activities. Becan and Wagner (2008) reported the synthesis of new derivatives and their evaluation for antitumor efficacy (Becan & Wagner, 2008).
Antiviral Properties : The study by Flefel et al. (2017) also indicated the potential antiviral properties of derivatives of this compound, especially against hepatitis A virus (Flefel et al., 2017).
Structural Analysis and Characterization
NMR and Spectroscopic Studies : Studies such as those by Gagnier et al. (1984) involve detailed NMR studies for characterizing the structure of derivatives of this compound, which is crucial for understanding its chemical behavior (Gagnier et al., 1984).
X-Ray Crystallography : For compounds like those synthesized by Akbas et al. (2018), X-ray crystal analysis has been used for structure determination, providing insights into the molecular configuration (Akbas et al., 2018).
properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-7-5-4-6-8-15)23-24(21(19)25)12-14-9-16(26-2)11-17(10-14)27-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCKHWBEYGBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)




![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)